molecular formula C18H20N6O3S B2807006 (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone CAS No. 1904083-31-3

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2807006
CAS RN: 1904083-31-3
M. Wt: 400.46
InChI Key: KCOCXIUBXVGWOZ-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
BenchChem offers high-quality (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Methodologies

Research on compounds similar to “(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone” often focuses on developing novel synthetic methodologies. For instance, the synthesis of benzimidazoles, quinoxalines, and benzo[d]iazepines from o-phenylenediamines and various electrophilic reagents highlights the importance of these heterocyclic frameworks in drug design and development (Ibrahim, 2011). These methodologies provide a basis for the synthesis of complex molecules, including potential therapeutic agents.

Medicinal Chemistry and Drug Discovery

The compound's structure suggests potential for pharmacological activity, given its similarity to known bioactive scaffolds. Sulfonamide derivatives, for instance, have been extensively studied for their broad spectrum of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties (Elgemeie, Azzam, & Elsayed, 2019). Quinoxaline derivatives, in particular, are noted for their diverse biomedical applications, ranging from antibacterial and antifungal to neuropharmacological and anti-inflammatory activities (Irfan et al., 2021). These findings suggest that the compound could serve as a lead structure for the development of new therapeutic agents targeting a variety of diseases.

Biological Activities and Mechanisms of Action

The integration of quinoxaline and sulfonamide moieties into a single molecular framework often aims to exploit the synergistic effects of these functional groups. The literature review on the synthesis, biological activities, and structure-activity relationships (SAR) of quinoxaline sulfonamide derivatives highlights their potential as lead compounds for various therapeutic applications (Irfan et al., 2021). The compound’s mechanism of action could involve modulation of enzymatic activity, interaction with receptors, or interference with cellular pathways, although specific studies would be required to elucidate these effects.

properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-22-12-17(20-13-22)28(26,27)24-8-4-7-23(9-10-24)18(25)16-11-19-14-5-2-3-6-15(14)21-16/h2-3,5-6,11-13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCXIUBXVGWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone

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